5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one
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Overview
Description
4-Bromo-5-phenethoxypyridazin-3(2H)-one: is an organic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a bromine atom at the fourth position, a phenethoxy group at the fifth position, and a pyridazinone core. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenethoxypyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-hydroxypyridazine and phenethyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-5-phenethoxypyridazin-3(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-phenethoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridazinone core can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The phenethoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Bromo-5-phenethoxypyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenethoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-hydroxypyridazine: A precursor in the synthesis of 4-Bromo-5-phenethoxypyridazin-3(2H)-one.
5-Phenethoxypyridazin-3(2H)-one: A compound with a similar structure but lacking the bromine atom.
4-Chloro-5-phenethoxypyridazin-3(2H)-one: A similar compound with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-5-phenethoxypyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the phenethoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
565157-33-7 |
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Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-10(8-14-15-12(11)16)17-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
InChI Key |
CYVFTTJYSSRGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C(=O)NN=C2)Br |
Origin of Product |
United States |
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